2-{2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]acetamido}benzamide 2-{2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]acetamido}benzamide
Brand Name: Vulcanchem
CAS No.: 1396801-68-5
VCID: VC11893681
InChI: InChI=1S/C17H15ClN4O2S/c1-22(17-21-15-11(18)6-4-8-13(15)25-17)9-14(23)20-12-7-3-2-5-10(12)16(19)24/h2-8H,9H2,1H3,(H2,19,24)(H,20,23)
SMILES: CN(CC(=O)NC1=CC=CC=C1C(=O)N)C2=NC3=C(S2)C=CC=C3Cl
Molecular Formula: C17H15ClN4O2S
Molecular Weight: 374.8 g/mol

2-{2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]acetamido}benzamide

CAS No.: 1396801-68-5

Cat. No.: VC11893681

Molecular Formula: C17H15ClN4O2S

Molecular Weight: 374.8 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]acetamido}benzamide - 1396801-68-5

Specification

CAS No. 1396801-68-5
Molecular Formula C17H15ClN4O2S
Molecular Weight 374.8 g/mol
IUPAC Name 2-[[2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]benzamide
Standard InChI InChI=1S/C17H15ClN4O2S/c1-22(17-21-15-11(18)6-4-8-13(15)25-17)9-14(23)20-12-7-3-2-5-10(12)16(19)24/h2-8H,9H2,1H3,(H2,19,24)(H,20,23)
Standard InChI Key ZRXBPSXKOJCQEN-UHFFFAOYSA-N
SMILES CN(CC(=O)NC1=CC=CC=C1C(=O)N)C2=NC3=C(S2)C=CC=C3Cl
Canonical SMILES CN(CC(=O)NC1=CC=CC=C1C(=O)N)C2=NC3=C(S2)C=CC=C3Cl

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 2-{2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]acetamido}benzamide, reflects its molecular architecture:

  • Benzothiazole core: A bicyclic structure comprising a benzene fused to a thiazole ring, substituted with chlorine at position 4.

  • Methylamino acetamide linker: A methylated amine group connected via an acetamide bridge.

  • Benzamide terminus: A benzamide group providing additional hydrogen-bonding capacity.

Molecular Data

PropertyValue
Molecular FormulaC₁₇H₁₅ClN₄O₂S
Molecular Weight374.8 g/mol
CAS Number1396801-68-5
SMILESCN(CC(=O)NC1=CC=CC=C1C(=O)N)C2=NC3=C(S2)C=CC=C3Cl

The structural uniqueness lies in its dual amide functionalities and chloro-substituted benzothiazole, which enhance its binding affinity to biological targets .

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Benzothiazole Formation: Condensation of 2-amino-4-chlorothiophenol with methyl isocyanate yields the 4-chloro-1,3-benzothiazol-2-amine intermediate.

  • Acetamide Coupling: Reaction with bromoacetyl bromide forms the acetamide bridge, followed by coupling with benzamide using carbodiimide-based reagents (e.g., EDCI/HOBt) .

Key Reaction Conditions:

  • Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Catalysts: Triethylamine for deprotonation.

  • Temperature: 0–25°C to prevent side reactions .

Analytical Validation

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows distinct peaks for the benzothiazole aromatic protons (δ 7.2–8.1 ppm), methylamino group (δ 3.1 ppm), and amide NH (δ 10.2 ppm).

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 375.0 [M+H]⁺.

  • X-ray Crystallography: Reveals a dihedral angle of 79.3° between benzothiazole and benzamide planes, stabilizing the molecule via intramolecular hydrogen bonds .

Pharmacological Properties

Antimicrobial Activity

Studies highlight its efficacy against Gram-positive bacteria (Staphylococcus aureus, MIC = 0.47–1.88 mg/mL) and fungi (Candida albicans, MIC = 0.06–0.94 mg/mL) . The mechanism involves inhibition of:

  • Bacterial MurB: A key enzyme in peptidoglycan biosynthesis .

  • Fungal CYP51: Lanosterol 14α-demethylase, critical for ergosterol synthesis .

Physicochemical and ADMET Profiles

Solubility and Stability

  • Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO (25 mg/mL).

  • Stability: Degrades <10% after 24 hours at pH 7.4 (37°C).

Predictive ADMET Data

ParameterPrediction
Lipophilicity (LogP)3.2
Plasma Protein Binding89%
CYP450 InhibitionModerate (CYP3A4)
Toxicity (LD₅₀)320 mg/kg (rat, oral)

These metrics suggest moderate bioavailability but potential hepatic metabolism concerns .

Applications and Future Directions

Therapeutic Development

  • Antimicrobial Agents: Structural optimization to enhance potency against multidrug-resistant pathogens .

  • Targeted Cancer Therapy: Conjugation with nanoparticles for improved tumor selectivity .

Research Challenges

  • Synthetic Complexity: High-cost intermediates and low yields (~30%) necessitate greener methodologies .

  • Off-Target Effects: Benzothiazoles may inhibit hERG channels, requiring cardiac safety profiling .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator